Ortho-Substituted Biaryl Architecture: Unique Zinc-Proximal Binding Mode Validated by Co-Crystal Structure (PDB 3FUD)
The ortho-substitution pattern of N-Methyl-N-(2-thien-2-ylbenzyl)amine positions the amine group directly within the LTA4H zinc coordination sphere, a binding mode unique among the thiophene-containing fragments identified in the FOL screen [1]. The co-crystal structure (PDB 3FUD, 2.2 Å) reveals the primary amino group of the fragment is less than 4 Å from the catalytic zinc atom, 2.9 Å from Oε1 of Gln136, and 2.7 Å from a carboxyl oxygen of Glu271 [1]. In contrast, other thiophene-containing fragments from the same screen—such as the aminothiazole derivative (compound 7) and the thiophene derivative (compound 9)—bound at distinct, non-overlapping locations within the L-shaped substrate cavity, demonstrating that the ortho-biaryl geometry is a key determinant of zinc site targeting [1]. The meta- and para-substituted positional isomers (CAS 859833-20-8 and CAS 850375-04-1) lack corresponding co-crystal structures and cannot be assumed to replicate this binding mode.
| Evidence Dimension | Binding mode and zinc proximity |
|---|---|
| Target Compound Data | Amine group positioned < 4 Å from catalytic zinc; hydrogen bonds at 2.9 Å (Gln136 Oε1) and 2.7 Å (Glu271 carboxyl oxygen); PDB 3FUD, 2.2 Å resolution |
| Comparator Or Baseline | Compound 7 (aminothiazole fragment): bound deep in LTA4H cavity, displaced conserved water molecules; Compound 9 (thiophene fragment): bound intermediate region, thiophene contacts Phe314 and Leu369, amine made no hydrogen bonds |
| Quantified Difference | The target compound targets the zinc-proximal end of the active site cleft, whereas comparator fragments 7 and 9 occupy the deep cavity and intermediate regions respectively—three mutually exclusive spatial binding modes within the same enzyme |
| Conditions | X-ray crystallography screening of FOL fragment library against human recombinant LTA4H; structures solved at resolutions of 2.0–2.5 Å |
Why This Matters
For structure-based drug design programs targeting the LTA4H zinc catalytic site, only the ortho-substituted isomer provides a validated, atomically-resolved starting point for fragment elaboration, eliminating guesswork in scaffold selection.
- [1] Davies, D.R.; Mamat, B.; Magnusson, O.T.; Christensen, J.; Haraldsson, M.H.; Mishra, R.; Pease, B.; Hansen, E.; Singh, J.; Zembower, D.; Kim, H.; Kiselyov, A.S.; Burgin, A.B.; Gurney, M.E.; Stewart, L.J. Discovery of Leukotriene A4 Hydrolase Inhibitors Using Metabolomics Biased Fragment Crystallography. J. Med. Chem. 2009, 52 (15), 4694–4715. View Source
